Superior Antiproliferative Potency in PC-3 Prostate Cancer Cells Compared to Genistein and FPA Analogs
In a direct comparative study using PC-3 prostate cancer cells, Akt Inhibitor XI (FPA-124) exhibited an IC50 of 10 μM, demonstrating 5-fold greater potency than the parent scaffold genistein (IC50 = 50 μM). It also outperformed structurally related copper complexes: FPA-125 (IC50 = 15 μM), FPA-126 (IC50 >50 μM), and FPA-127 (IC50 = 14 μM) [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 10 μM |
| Comparator Or Baseline | Genistein: 50 μM; FPA-125: 15 μM; FPA-126: >50 μM; FPA-127: 14 μM |
| Quantified Difference | 5-fold more potent than genistein; 1.4- to >5-fold more potent than other FPA copper complexes |
| Conditions | PC-3 human prostate cancer cell line; MTT cell proliferation assay |
Why This Matters
This direct quantitative comparison within the same study establishes Akt Inhibitor XI as the most potent antiproliferative agent among its closest structural analogs in a prostate cancer model, justifying its selection for experiments requiring maximal Akt pathway inhibition in this cellular context.
- [1] Filipović B, et al. Interventions on soy isoflavone molecules to improve their therapeutic potential for prostate cancer treatment. EXCLI Journal. 2022 (citing Barve et al., 2006). View Source
